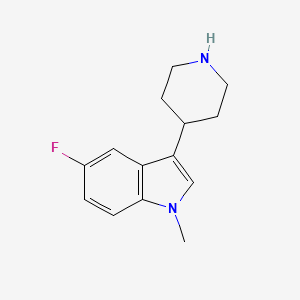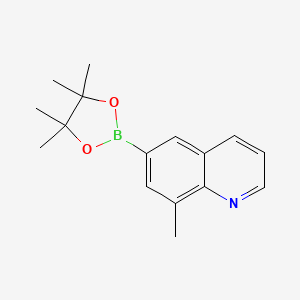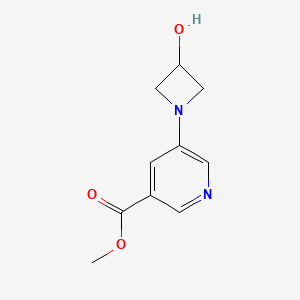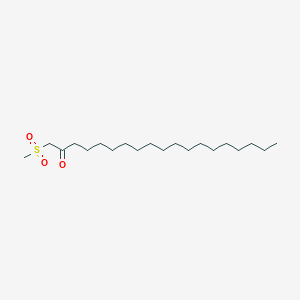
1-(Methanesulfonyl)nonadecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methanesulfonyl)nonadecan-2-one is an organic compound with the molecular formula C20H40O3S It is a derivative of nonadecanone, where a methanesulfonyl group is attached to the second carbon of the nonadecanone chain
Preparation Methods
The synthesis of 1-(Methanesulfonyl)nonadecan-2-one can be achieved through several methods. One common approach involves the reaction of nonadecanone with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Methanesulfonyl)nonadecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Methanesulfonyl)nonadecan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-(Methanesulfonyl)nonadecan-2-one involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
1-(Methanesulfonyl)nonadecan-2-one can be compared with other similar compounds, such as:
2-Nonadecanone: A simple ketone with similar chain length but lacking the methanesulfonyl group.
Methanesulfonyl derivatives: Compounds like methanesulfonyl chloride and methanesulfonamide, which share the methanesulfonyl functional group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of a long aliphatic chain with a reactive methanesulfonyl group, making it a versatile intermediate in organic synthesis and a potential candidate for various applications.
Properties
CAS No. |
14723-70-7 |
|---|---|
Molecular Formula |
C20H40O3S |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
1-methylsulfonylnonadecan-2-one |
InChI |
InChI=1S/C20H40O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(21)19-24(2,22)23/h3-19H2,1-2H3 |
InChI Key |
UWGJMZFXERZLEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


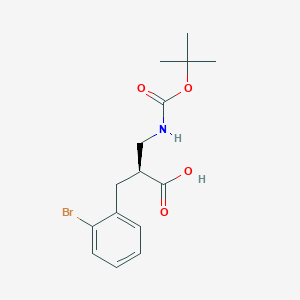
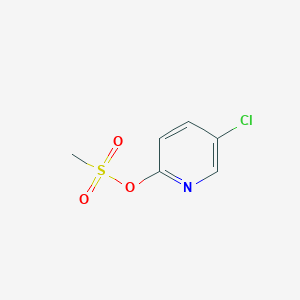
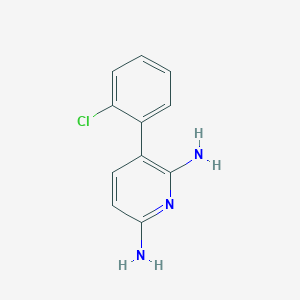
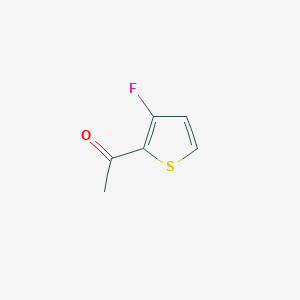
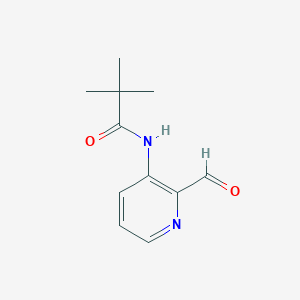
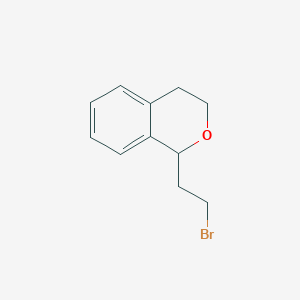
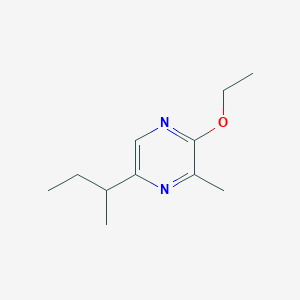
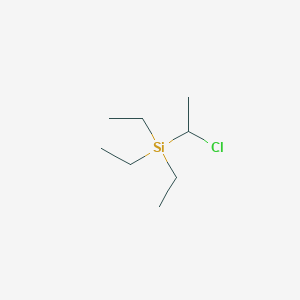
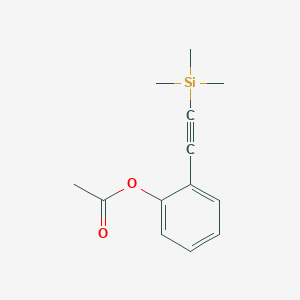
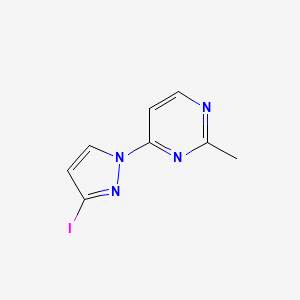
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)
